5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance. This particular compound is characterized by the presence of a pyrimidinedione core with a tert-butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with tert-butylamine under mild conditions. The reaction typically takes place in an ethanol medium, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine derivatives with additional oxygen functionalities.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against specific enzymes.
5-(2-(Alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: A derivative with potential synthetic and pharmacological interest.
Uniqueness
5-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 5-position enhances its stability and influences its reactivity in various chemical reactions.
Properties
CAS No. |
17432-97-2 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-tert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
FFVVCDOCJNTZKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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